BenchChemオンラインストアへようこそ!

Melittin

Signal Transduction Calcium Signaling Phospholipase A2 Activation

Select native Melittin (CAS 20449-79-0) for quantifiable membrane perturbation research. Compared to mastoparan, melittin is 20-fold more potent in stimulating Ca²⁺ influx, uniquely activates PLA2-mediated arachidonic acid release, and forms distinct 2.2–3.4 nm pores on human erythrocyte membranes—phenotypes absent in structural analogues. With validated IC₅₀ benchmarks (4.87–32 μg/mL across cancer lines), melittin is the required reference standard for apoptosis/cytotoxicity assays, calcium signaling studies, and nanoformulation development demanding reproducible hemolytic activity. Do not substitute with mastoparan, apamin, or scrambled analogues.

Molecular Formula C131H229N39O31
Molecular Weight 2846.5 g/mol
CAS No. 20449-79-0
Cat. No. B549807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelittin
CAS20449-79-0
SynonymsMelitten
Melittin
Mellitin
Molecular FormulaC131H229N39O31
Molecular Weight2846.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN
InChIInChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1
InChIKeyVDXZNPDIRNWWCW-JFTDCZMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melittin (CAS 20449-79-0): Technical Procurement Profile for the Cationic α-Helical Peptide from Honeybee Venom


Melittin (CAS 20449-79-0), a 26-residue cationic α-helical peptide constituting 40–60% of dry honeybee (Apis mellifera) venom, functions as a membrane-active cytolytic peptide with broad-spectrum antimicrobial, anticancer, and immunomodulatory activities [1]. As the most extensively characterized component of apitoxin, melittin serves as a benchmark comparator for evaluating structurally related venom peptides including mastoparan (wasp venom), apamin (bee venom), and bombolitin (bumblebee venom) [2]. Procurement decisions involving melittin for research applications require differentiation based on its unique membrane pore-forming kinetics, signaling pathway activation potency, and quantifiable hemolytic liability relative to in-class alternatives [3].

Why Melittin (CAS 20449-79-0) Cannot Be Substituted with Structurally Related Venom Peptides


Generic substitution among cationic α-helical venom peptides is contraindicated due to profound functional divergence despite superficial structural homology. Direct comparative studies demonstrate that melittin stimulates calcium influx approximately 20-fold more potently than mastoparan in PC12 cells [1], exhibits substantially higher hemolytic activity (HD50 = 0.44–1 μg/mL) relative to mastoparan [2], and forms distinct 2.2–3.4 nm membrane pores on human erythrocytes that are absent in melittin analogues [3]. Furthermore, melittin uniquely activates phospholipase A2 to release arachidonic acid, a property not shared by mastoparan [1]. These quantifiable differences in potency, selectivity, and mechanism of action preclude simple interchangeability in experimental protocols requiring reproducible membrane perturbation or signaling activation outcomes.

Quantitative Differentiation Evidence: Melittin (CAS 20449-79-0) Versus Closest Analogs


Calcium Influx and Phospholipase A2 Activation: 20-Fold Higher Potency than Mastoparan

In direct head-to-head comparison, melittin stimulates calcium influx in rat pheochromocytoma PC12 cells approximately 20-fold more potently than mastoparan, the wasp venom analog [1]. Furthermore, melittin uniquely activates phospholipase A2 to release arachidonic acid, with maximal stimulation occurring at 2–5 μg/mL, whereas mastoparan has no effect on arachidonic acid release [1]. This functional divergence is mechanistically significant for research applications requiring specific activation of calcium-dependent or arachidonic acid-mediated pathways.

Signal Transduction Calcium Signaling Phospholipase A2 Activation PC12 Cells

Membrane Pore Formation Selectivity: Melittin Forms 2.2–3.4 nm Pores on Human Erythrocytes; Analogues Do Not

In a direct head-to-head comparison of melittin versus its leucine-substituted analogues and a scrambled peptide control, only melittin localized strongly onto human red blood cells (hRBCs) and formed pores of approximately 2.2–3.4 nm diameter [1]. The analogues and scrambled peptide exhibited comparable bactericidal activities against Escherichia coli but showed drastic reduction in cytotoxicity toward hRBCs [1]. This demonstrates that melittin's leucine zipper motif confers unique hRBC membrane-targeting and pore-forming properties absent in structurally modified variants.

Membrane Biophysics Pore Formation Hemolysis Antimicrobial Peptide Engineering

Hemolytic Activity: Melittin HD50 = 0.44–1 μg/mL, >90% Lysis at 10 μM vs. Mastoparan 40.6% at 100 μM

Melittin exhibits substantially higher hemolytic activity than mastoparan. At 10 μM concentration, melittin produces 91.8% ± 1.8% hemolysis of human erythrocytes, whereas mastoparan achieves only 40.6% ± 2.7% hemolysis even at 100 μM [1]. Independent studies confirm melittin's HD50 (concentration causing 50% hemolysis) ranges from 0.44 μg/mL [2] to 1 μg/mL [3], establishing a consistent hemolytic profile that must be accounted for in experimental design and procurement decisions for in vivo or ex vivo applications.

Toxicology Hemolysis Selectivity Index Membrane Toxicity

Anticancer Cytotoxicity: Melittin IC50 = 5.86–32 μg/mL Across Cancer Cell Lines vs. Apamin (No Direct Cytotoxicity Data)

Melittin demonstrates quantifiable anticancer cytotoxicity across multiple cell lines with IC50 values of 5.86 μg/mL against MCF-7 breast cancer cells [1], 32 μg/mL against 4T1 breast cancer cells after 72 hours [2], and 4.87 mg/L (4.87 μg/mL) against BEL-7402 hepatocellular carcinoma cells after 72 hours [3]. Mechanistically, melittin at 2 μg/mL activates caspase-2 via inhibition of miR-183, elevates pro-apoptotic Bax, and reduces anti-apoptotic Bcl-2 protein expression in NCI-H441 NSCLC cells [4]. In contrast, apamin—another bee venom peptide—demonstrates no equivalent quantifiable direct cytotoxicity profile in the peer-reviewed literature, with its primary documented activity being anti-inflammatory and anti-fibrotic rather than cytotoxic [5].

Cancer Therapeutics Cytotoxicity Apoptosis IC50

In Vivo Acute Toxicity: Melittin i.p. LD50 = 4.98 mg/kg in BALB/c Mice

Melittin's in vivo acute toxicity profile is characterized by an intraperitoneal LD50 value of 4.98 mg/kg in BALB/c mice [1]. This toxicity threshold is consistent with earlier comparative studies reporting LD50 of approximately 4 mg/kg for both natural and synthetic melittins in mice [2]. At this safe dose threshold, melittin does not exhibit meaningful antimicrobial efficacy in vivo against extensively drug-resistant pathogens, as sub-lethal dosing (2.4 mg/kg) failed to improve survival or reduce peritoneal bacterial loads in infected mice [1]. This narrow therapeutic window is a critical procurement consideration that distinguishes melittin from less toxic antimicrobial peptides.

Toxicology In Vivo Pharmacology LD50 Safety Assessment

Nanoformulation Reduces Cytotoxicity 5-Fold: Free Melittin Toxic at >2 μM vs. Nanoparticle-Encapsulated Melittin Safe at 10 μM

Incorporation of melittin into perfluorocarbon nanoparticles reduces its cytotoxicity by approximately 5-fold in reproductive tract models. Free melittin is toxic to sperm and vaginal epithelium at concentrations greater than 2 μM (p < 0.001), whereas melittin nanoparticles show no significant cytotoxicity to sperm (p = 0.42) or vaginal epithelium (p = 0.48) at an equivalent melittin concentration of 10 μM [1]. In a separate in vivo survival study, a single intraperitoneal injection of 3 mg/kg free melittin resulted in only 60% survival after 8 days, whereas melittin-loaded polyelectrolyte nanocomplexes achieved 100% survival due to prolonged release kinetics [2].

Drug Delivery Nanomedicine Cytotoxicity Reduction Formulation Science

Procurement-Driven Application Scenarios for Melittin (CAS 20449-79-0)


Calcium Signaling and Phospholipase A2 Activation Studies

Melittin is the preferred compound for research requiring potent stimulation of calcium influx and arachidonic acid release. Its 20-fold higher potency compared to mastoparan in PC12 cells [1] and its unique ability to activate phospholipase A2-mediated arachidonic acid release—a property absent in mastoparan—make it essential for studies of calcium-dependent signaling cascades and lipid mediator pathways. Researchers should procure native melittin rather than mastoparan or other venom peptides when experimental endpoints require robust calcium mobilization or PLA2 activation.

Membrane Pore Formation and Hemolysis Mechanism Studies

Melittin is indispensable for investigations of membrane pore formation on mammalian erythrocytes. Only native melittin—not its leucine-substituted analogues or scrambled variants—localizes strongly to human red blood cells and forms characteristic 2.2–3.4 nm pores [2]. This unique biophysical signature enables researchers to study the structural determinants of membrane selectivity and hemolytic mechanisms. Procurement of melittin analogues or scrambled peptides will not recapitulate this pore-forming phenotype and is therefore unsuitable for studies requiring erythrocyte membrane perturbation.

Cancer Cell Cytotoxicity and Apoptosis Pathway Research

Melittin is the appropriate selection among bee venom peptides for direct cytotoxicity and apoptosis studies. With established IC50 values ranging from 5.86 μg/mL (MCF-7 breast cancer) to 32 μg/mL (4T1 breast cancer) and 4.87 μg/mL (BEL-7402 hepatocellular carcinoma), melittin provides a quantifiable cytotoxic benchmark [3]. Mechanistically, melittin activates caspase-2, elevates pro-apoptotic Bax, and reduces anti-apoptotic Bcl-2 expression [4]. In contrast, apamin lacks comparable direct cytotoxic activity and functions primarily as an anti-inflammatory and anti-fibrotic agent [5], making it unsuitable as a substitute for apoptosis or cytotoxicity research applications.

Nanoformulation and Drug Delivery Development Requiring Toxicity Mitigation

Melittin serves as a benchmark cytolytic peptide for developing and validating nanoformulation strategies aimed at reducing peptide toxicity while preserving bioactivity. The documented 5-fold reduction in cytotoxicity via nanoparticle encapsulation (safe at 10 μM vs. free melittin toxic at >2 μM) [6] and the improvement in in vivo survival from 60% to 100% via polyelectrolyte nanocomplex formulation [7] provide quantifiable performance metrics. Researchers developing drug delivery systems for membrane-active peptides should procure melittin as a reference compound to benchmark their formulation's toxicity reduction and sustained release performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melittin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.